3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one
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Overview
Description
3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one is a synthetic organic compound that belongs to the class of furanones. This compound is characterized by the presence of a furan ring substituted with dichloro and indole groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and furan precursors.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents on the furan ring.
Scientific Research Applications
3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound may be used in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.
Pathways: It may modulate signaling pathways, gene expression, or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-Dichloro-5-(1H-indol-3-yl)furan-2(5H)-one include other furanone derivatives and indole-containing compounds. Examples include:
3,4-Dichlorofuran-2(5H)-one: A simpler furanone derivative with similar chemical properties.
5-(1H-Indol-3-yl)furan-2(5H)-one: A related compound with an indole group but lacking the dichloro substitution.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C12H7Cl2NO2 |
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Molecular Weight |
268.09 g/mol |
IUPAC Name |
3,4-dichloro-2-(1H-indol-3-yl)-2H-furan-5-one |
InChI |
InChI=1S/C12H7Cl2NO2/c13-9-10(14)12(16)17-11(9)7-5-15-8-4-2-1-3-6(7)8/h1-5,11,15H |
InChI Key |
UYGKFTWJQCCZCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3C(=C(C(=O)O3)Cl)Cl |
Origin of Product |
United States |
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